molecular formula C21H19N3O6S B2964943 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941947-53-1

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2964943
CAS RN: 941947-53-1
M. Wt: 441.46
InChI Key: MOTIQYSRSVQMHQ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups including a benzodioxole, a thiazole, and an amide group . Compounds with similar structures have been studied for their potential anti-cancer and anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods, including coupling reactions and modifications of existing scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings, in particular, could contribute to the compound’s potential biological activity .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been shown to interact with DNA and inhibit certain enzymes .

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies . The crystal structure of the compound has been analyzed using the single crystal X-ray diffraction method (SCXRDM). This allows researchers to understand the atomic and molecular structure of the compound, which can be crucial for its applications in various fields .

Detection of Carcinogenic Lead

The compound has been used for the detection of carcinogenic lead . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb 2+ were calculated from the calibration curves .

Antitumor Evaluation

Some derivatives of the compound have shown potent growth inhibition properties with IC 50 values generally below 5 μM against three human cancer cells lines . This suggests potential applications of the compound in cancer research and treatment.

Anti-oxidant Activity

The compound has been evaluated for anti-oxidant activity via DPPH assay method . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives . These derivatives can have different properties and applications, expanding the potential uses of the original compound.

Environmental Monitoring

Given its ability to detect lead, the compound could potentially be used in environmental monitoring . By detecting the presence of lead in various environments, it could help in assessing the level of pollution and the associated health risks.

properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-27-15-5-12(6-16(9-15)28-2)20(26)24-21-23-14(10-31-21)8-19(25)22-13-3-4-17-18(7-13)30-11-29-17/h3-7,9-10H,8,11H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTIQYSRSVQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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